molecular formula C15H13ClFN3O B2384416 N-(4-Chloro-3-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415513-01-6

N-(4-Chloro-3-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2384416
CAS No.: 2415513-01-6
M. Wt: 305.74
InChI Key: JBFXOUINJBSJGD-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a synthetic organic compound that belongs to the cinnoline family This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents such as carbodiimides or acid chlorides.

    Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions, using reagents like chlorinating and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Chloro-3-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-3-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the cinnoline core. These structural features can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O/c16-11-6-5-10(8-12(11)17)18-15(21)14-7-9-3-1-2-4-13(9)19-20-14/h5-8H,1-4H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFXOUINJBSJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)NC3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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